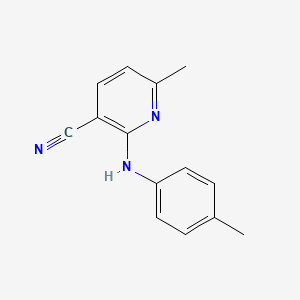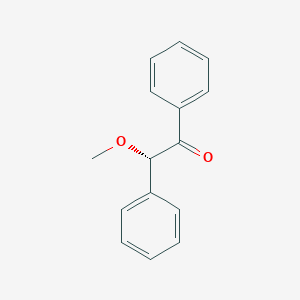
1,1-Dibutyl-2,5-dimethyl-1H-stannole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutyl-2,5-dimethyl-1H-stannole is an organotin compound characterized by its unique stannole ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dibutyl-2,5-dimethyl-1H-stannole typically involves the reaction of stannous chloride with butyl lithium and 2,5-dimethyl-1,3-butadiene. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibutyl-2,5-dimethyl-1H-stannole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products: The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
1,1-Dibutyl-2,5-dimethyl-1H-stannole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent.
Medicine: Its derivatives are being studied for their potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC
Wirkmechanismus
The mechanism by which 1,1-dibutyl-2,5-dimethyl-1H-stannole exerts its effects involves interaction with molecular targets such as enzymes and cellular membranes. The stannole ring structure allows it to form stable complexes with various biomolecules, influencing biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dibutyl-2,5-diphenyl-1H-stannole
- 1,1-Dibutyl-2,5-diethyl-1H-stannole
- 1,1-Dibutyl-2,5-dimethyl-1H-germole
Comparison: 1,1-Dibutyl-2,5-dimethyl-1H-stannole is unique due to its specific stannole ring structure and the presence of butyl and methyl groups. This combination imparts distinct chemical properties and reactivity compared to its analogs, making it particularly useful in specialized applications .
Eigenschaften
CAS-Nummer |
77214-60-9 |
|---|---|
Molekularformel |
C14H26Sn |
Molekulargewicht |
313.07 g/mol |
IUPAC-Name |
1,1-dibutyl-2,5-dimethylstannole |
InChI |
InChI=1S/C6H8.2C4H9.Sn/c1-3-5-6-4-2;2*1-3-4-2;/h5-6H,1-2H3;2*1,3-4H2,2H3; |
InChI-Schlüssel |
HFFLEPRMVLDMFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn]1(C(=CC=C1C)C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


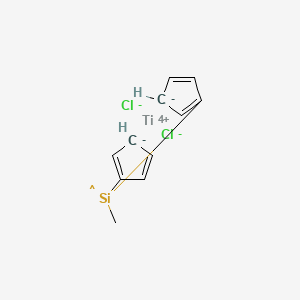
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
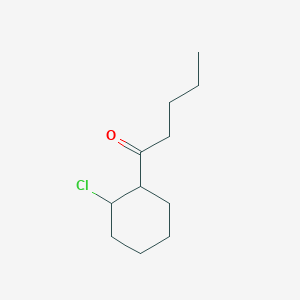
![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)


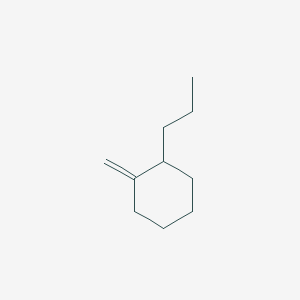


![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
